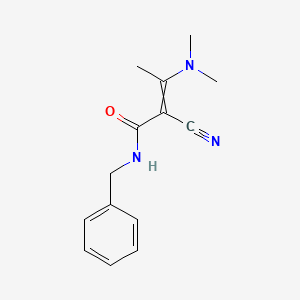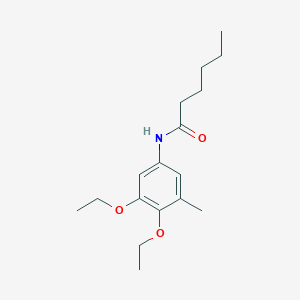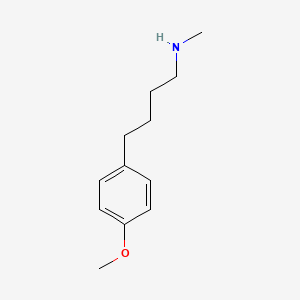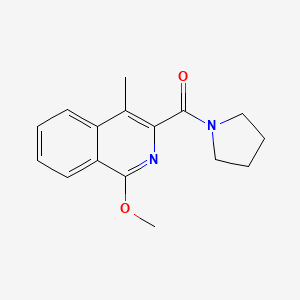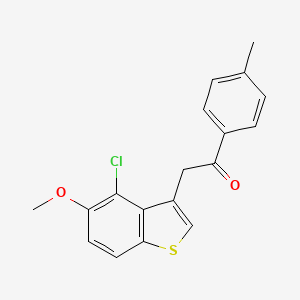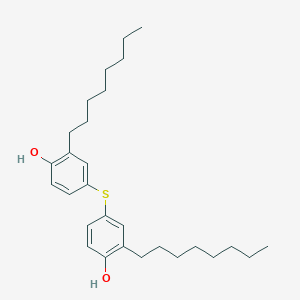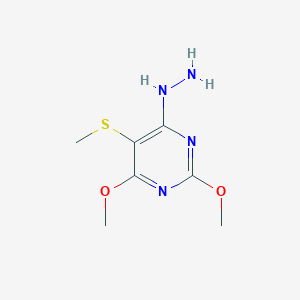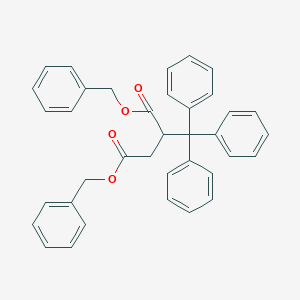
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a 2-chloro-4-nitrophenyl group, and a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate typically involves the reaction of phenol with 2-chloro-4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-4-aminophenylmethanesulfonate.
Oxidation: Formation of phenolic sulfonates.
Wissenschaftliche Forschungsanwendungen
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as the nitro and chloro groups enhances its reactivity towards nucleophiles. The sulfonate group can also participate in interactions with biological molecules, potentially leading to enzyme inhibition or protein modification.
Vergleich Mit ähnlichen Verbindungen
- Phenyl (2-chloro-4-nitrophenyl)acetate
- Phenyl (2-chloro-4-nitrophenyl)carbamate
- Phenyl (2-chloro-4-nitrophenyl)phosphate
Comparison: Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical properties compared to other similar compounds. The sulfonate group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the chloro and nitro groups provides a unique electronic environment that influences its chemical behavior.
Eigenschaften
CAS-Nummer |
89841-06-5 |
|---|---|
Molekularformel |
C13H10ClNO5S |
Molekulargewicht |
327.74 g/mol |
IUPAC-Name |
phenyl (2-chloro-4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-13-8-11(15(16)17)7-6-10(13)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
MITXELKIVVUCHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)


